tert-Butyl 2-aminobenzoate (CAS 64113-91-3) is a solid derivative of anthranilic acid used as a functional building block in organic synthesis. Its primary role is as a precursor in the construction of complex molecules, particularly in pharmaceutical and materials science applications. The key feature dictating its procurement over other analogs is the tert-butyl ester group, which serves as a robust protecting group for the carboxylic acid function, enabling specific synthetic pathways that are otherwise inaccessible. [REFS-1, REFS-2] This attribute is central to its use in multi-step syntheses, including peptide synthesis and the formation of heterocyclic scaffolds like quinazolinones. [REFS-3, REFS-4]
Substituting tert-Butyl 2-aminobenzoate with more common, liquid analogs like methyl 2-aminobenzoate or ethyl 2-aminobenzoate is frequently non-viable in process chemistry. The choice of ester dictates the required deprotection strategy, making these compounds synthetically non-interchangeable. The tert-butyl ester is specifically designed for removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves base-sensitive functional groups elsewhere in the molecule. [1] In contrast, methyl and ethyl esters require harsh basic hydrolysis (saponification) for cleavage, a process that would destroy or cause unwanted side reactions with base-labile moieties. Therefore, a synthetic route designed around acid-labile deprotection mandates the procurement of the tert-butyl ester.
The primary differentiator for tert-Butyl 2-aminobenzoate is its cleavage mechanism. The tert-butyl ester is readily removed under mild acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. [1] In stark contrast, common substitutes like methyl or ethyl 2-aminobenzoate require saponification, typically involving reflux with a strong base like sodium hydroxide (NaOH) in a water/alcohol mixture. This fundamental difference in chemical stability allows for an orthogonal protection strategy, where the tert-butyl ester can be selectively removed without affecting base-labile groups (e.g., Fmoc groups, other esters) present in the molecule. [2]
| Evidence Dimension | Deprotection (Cleavage) Conditions |
| Target Compound Data | Mildly acidic: Trifluoroacetic acid (TFA) at room temperature. |
| Comparator Or Baseline | Methyl/Ethyl 2-aminobenzoate: Harshly basic (saponification), e.g., NaOH, reflux. |
| Quantified Difference | Qualitatively different chemical pathways (acidolysis vs. hydrolysis). |
| Conditions | Standard synthetic deprotection protocols. |
This allows for the design of complex, multi-step syntheses for molecules with sensitive functional groups that would not survive the conditions needed to remove methyl or ethyl esters.
From a processability and handling perspective, tert-Butyl 2-aminobenzoate offers a distinct advantage over its most common analogs. It is a solid at room temperature with a defined melting point of approximately 63-65 °C. In contrast, both methyl 2-aminobenzoate (melting point: 24 °C) and ethyl 2-aminobenzoate (melting point: 13 °C) are liquids or low-melting solids under typical laboratory conditions. [1] The solid nature of the tert-butyl variant simplifies handling, eliminates the need for volumetric dosing of a viscous liquid, and allows for more precise and reproducible gravimetric measurement, which is critical for maintaining stoichiometry in sensitive reactions.
| Evidence Dimension | Physical State at STP (25 °C, 1 atm) |
| Target Compound Data | Solid (Melting Point: ~63-65 °C) |
| Comparator Or Baseline | Methyl 2-aminobenzoate: Liquid (Melting Point: 24 °C) |
| Quantified Difference | Different physical state (Solid vs. Liquid) |
| Conditions | Standard laboratory temperature and pressure. |
Procuring the solid form simplifies weighing and dosing, reduces handling errors, and can improve batch-to-batch consistency in both research and manufacturing settings.
The stability of the tert-butyl ester group under common cross-coupling conditions makes it a superior precursor for specific synthetic applications. In the process development for a pharmaceutical intermediate, tert-Butyl 2-aminobenzoate was successfully used in a Buchwald-Hartwig amination reaction. [1] The tert-butyl ester remained intact under the palladium-catalyzed reaction conditions (Pd₂(dba)₃, phosphine ligand, and base) required to form a new C-N bond at the 2-amino position. This stability is crucial, as the alternative methyl or ethyl esters could be susceptible to cleavage or side reactions under the basic conditions often employed in these transformations, complicating the synthesis and purification.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | Stable and effectively used as a substrate in Buchwald-Hartwig C-N coupling. |
| Comparator Or Baseline | Methyl/Ethyl esters: Potentially labile under basic conditions typical for Buchwald-Hartwig reactions, risking side reactions. |
| Quantified Difference | Successful integration into a multi-step industrial synthesis pathway. |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination. |
For constructing complex molecules via C-N cross-coupling, this compound provides a reliable and stable platform, ensuring the carboxylic acid moiety remains protected, thereby simplifying the synthetic route and improving overall yield.
This compound is the correct choice when a synthetic route requires the carboxylic acid of an anthranilate to be unmasked late-stage, after steps involving base-sensitive functionalities (e.g., other esters, Fmoc-amines) or base-mediated reactions like palladium-catalyzed cross-couplings. [REFS-1, REFS-2]
Ideal for the synthesis of quinazolinones and other N-heterocycles where the anthranilate precursor must withstand various reagents before a final acid-mediated cyclization or deprotection step. The stability of the tert-butyl group ensures it does not interfere with intermediate transformations. [3]
In process chemistry and automated synthesis platforms where accuracy is paramount, the solid form of tert-Butyl 2-aminobenzoate allows for highly precise and repeatable gravimetric dosing, which is more reliable than handling and measuring small volumes of its liquid counterparts like methyl anthranilate.
Irritant